2-Bromo-3-fluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a substituted aniline derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-methylaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amine, and subsequent bromination . Another approach involves direct nucleophilic substitution reactions, where a suitable haloarene reacts with an amine under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced transition-metal-catalyzed processes, such as palladium-catalyzed amination . These methods offer higher yields and selectivity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
2-Bromo-3-fluoro-4-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may participate in various pathways, including those involving aromatic substitution and amination reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Similar in structure but lacks the fluorine atom.
3-Fluoro-2-methylaniline: Similar but lacks the bromine atom.
4-Bromo-3-fluoroaniline: Similar but lacks the methyl group.
Uniqueness
2-Bromo-3-fluoro-4-methylaniline is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for targeted synthetic applications .
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
KJLAQXZTWPBRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.